3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Description
3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a bicyclic organic compound featuring a partially saturated isoquinoline core. Its structure includes a cyano group at position 4, an ethoxy substituent at position 3, and a ketone at position 1.
Properties
CAS No. |
56154-47-3 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-ethoxy-1-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12-10(7-13)8-5-3-4-6-9(8)11(15)14-12/h2-6H2,1H3,(H,14,15) |
InChI Key |
FUXYAKZGUPEEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(CCCC2)C(=O)N1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves multiple steps. One common synthetic route starts with the preparation of the hexahydroisoquinoline core, followed by the introduction of the ethoxy and carbonitrile groups. The reaction conditions typically involve the use of organic solvents such as ethanol, and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbonitrile group undergoes hydrolysis under acidic or alkaline conditions to yield corresponding carboxylic acid derivatives. For example:
This reaction is critical for generating pharmacologically active carboxylic acid derivatives. The ethoxy group may also hydrolyze to a hydroxyl group under strong acidic conditions, though this requires further experimental validation .
Nucleophilic Substitution at the Ethoxy Group
The ethoxy substituent participates in nucleophilic substitution reactions. For instance, treatment with primary amines (e.g., methylamine) can replace the ethoxy group:
\text{-OCH_2CH_3} + \text{NH_2R} \rightarrow \text{-NHR} + \text{CH_3CH_2OH}
This reactivity is leveraged to synthesize analogs with modified biological activity.
Cycloaddition Reactions
The conjugated system in the hexahydroisoquinoline core enables participation in Diels-Alder reactions. Acting as a dienophile, it reacts with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form bicyclic adducts. These reactions expand structural diversity for drug discovery.
Schmidt Reaction Analogy
While not directly documented for this compound, structurally similar isoquinoline derivatives undergo Schmidt reactions with hydrazoic acid (HN) to form lactams. For example:
This pathway is plausible for 3-ethoxy-1-oxo-hexahydroisoquinoline systems, yielding fused lactam structures .
Table 2: Functional Group Reactivity Comparison
Mechanistic Insights
-
Nitrile Hydrolysis Mechanism : Protonation of the nitrile group increases electrophilicity, enabling nucleophilic water attack to form an intermediate iminolic acid, which tautomerizes to the carboxylic acid.
-
Diels-Alder Stereochemistry : The reaction proceeds via a concerted mechanism, preserving stereochemistry of the diene and dienophile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. A study demonstrated that specific derivatives showed significant activity against breast cancer cells. The mechanism is believed to involve the inhibition of certain pathways crucial for tumor growth and proliferation .
Antimicrobial Properties
Another area of research focuses on the antimicrobial activity of isoquinoline derivatives. Compounds similar to 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting its potential as an antibacterial agent .
Neuropharmacology
Cognitive Enhancement
Isoquinoline derivatives have been investigated for their neuroprotective effects and potential in enhancing cognitive functions. Some studies suggest that these compounds may modulate neurotransmitter systems involved in memory and learning processes . The specific actions of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile on neuropharmacological pathways remain an area for further exploration.
Synthesis and Material Science
Synthesis Techniques
The synthesis of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves several steps including cyclization reactions and the use of various reagents such as thiourea and potassium carbonate. The synthetic routes can be optimized to enhance yield and purity .
Material Applications
Beyond biological applications, the compound's unique chemical structure may lend itself to applications in materials science. Its potential use in developing novel polymers or nanomaterials is currently being investigated due to its stability and reactivity under various conditions.
Case Study 1: Anticancer Activity
In a study published in Crystals, derivatives of isoquinoline were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Results indicated that certain modifications to the isoquinoline structure significantly enhanced cytotoxic effects compared to standard treatments .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various isoquinoline derivatives was conducted against multiple microbial strains. The results showed that compounds with structural similarities to 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile displayed notable antimicrobial activity with effective concentrations lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit structural or functional similarities to 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, as identified through similarity scoring and substituent analysis:
Key Structural Analogs
Substituent and Functional Group Analysis
- Ethoxy vs. Hydroxy Groups : The ethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to the 3-hydroxy analog (CAS 890023-13-9). Hydroxy groups are prone to glucuronidation, whereas ethoxy substituents may resist such metabolic pathways .
- Methyl Substitution : The 6,6-dimethyl substituents in CAS 890023-13-9 introduce steric hindrance, which could limit rotational freedom compared to the unsubstituted ethoxy variant .
Similarity Scoring Insights
The high similarity score (0.94) of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 61327-47-7) suggests shared pharmacophoric features, such as the cyano and ketone groups, despite differences in core ring structure . However, the dihydropyridine scaffold may exhibit distinct electronic properties due to reduced aromaticity compared to the hexahydroisoquinoline system.
Biological Activity
3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the isoquinoline family and is characterized by the following structural features:
- Ethoxy Group : Enhances lipophilicity.
- Carbonitrile Functionality : Contributes to biological activity through interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Case Study : A study demonstrated that related isoquinoline derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µM .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro assays showed a reduction in TNF-alpha and IL-6 levels when cells were treated with the compound .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been documented:
- Mechanism : They may exert neuroprotection by reducing oxidative stress and preventing neuronal apoptosis.
- Case Study : A recent study highlighted that a similar compound improved cognitive function in animal models of neurodegeneration .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Reduction of oxidative stress |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Screening :
- Inflammation Studies :
- Neuroprotection in Animal Models :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethoxy-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile?
- Methodology : Cyclocondensation reactions using substituted amines and ketones in aprotic solvents (e.g., DMF or THF) under reflux conditions are common. Catalysts like piperidine or acetic acid can enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Structural analogs (e.g., hexahydroquinoline derivatives) are often characterized via X-ray crystallography to confirm regiochemistry and stereochemistry .
- Key Considerations : Optimize reaction time and temperature to avoid side products like tautomers or dimerization.
Q. How is the compound structurally characterized?
- Methodology :
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., hexahydroisoquinoline core with ethoxy and nitrile substituents) .
- Spectroscopy :
- NMR : H and C NMR identify proton environments and carbon hybridization (e.g., nitrile at ~110 ppm in C).
- IR : Peaks at ~2200 cm confirm the nitrile group.
- Mass Spec : Molecular ion peaks ([M+H]) validate molecular weight (e.g., 174 g/mol for analogs) .
Q. What are the key physicochemical properties relevant to experimental design?
- Data :
- Molecular Weight : ~174–230 g/mol (varies with substituents) .
- LogP : ~0.89 (indicative of moderate hydrophobicity; impacts solubility in aqueous/organic systems) .
- Stability : Sensitive to moisture and light; store under inert atmosphere at 2–8°C .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/particulates.
- Emergency measures: Flush eyes/skin with water for 15+ minutes; consult SDS for spill management .
Advanced Research Questions
Q. How to design experiments to evaluate bioactivity (e.g., anti-inflammatory or cardiotonic potential)?
- Methodology :
- In vitro assays : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory screening via TNF-α/IL-6 inhibition).
- Animal models : Assess cardiovascular effects in rodent ischemia-reperfusion models.
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., thiophene-substituted hexahydroquinolines showing cardiotonic activity) .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or tautomeric equilibria (e.g., keto-enol forms). Validate via variable-temperature NMR or deuterated solvents. For crystallography, refine data using software like SHELXL and cross-check with DFT-calculated geometries .
Q. What strategies improve regioselective functionalization of the hexahydroisoquinoline core?
- Methodology :
- Directed ortho-metalation : Use directing groups (e.g., nitriles) to install substituents at the 4-position.
- Microwave-assisted synthesis : Enhances selectivity and reduces side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., ethoxy groups) during multi-step syntheses .
Q. How can computational methods predict reactivity or toxicology profiles?
- Methodology :
- DFT Calculations : Model reaction pathways (e.g., nitrile cyclization energetics) using Gaussian or ORCA.
- Molecular Docking : Screen for binding affinity to targets like COX-2 or ion channels.
- ToxCast : Utilize EPA’s DSSTox database for preliminary hazard assessment (e.g., endocrine disruption potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
